11-[4-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
11-[4-(Benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound known for its pharmacological properties. This compound has garnered interest in the fields of medicinal chemistry and pharmaceuticals due to its potential therapeutic effects.
Properties
IUPAC Name |
9-phenyl-6-(4-phenylmethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O2/c35-30-20-25(23-11-5-2-6-12-23)19-29-31(30)32(34-28-14-8-7-13-27(28)33-29)24-15-17-26(18-16-24)36-21-22-9-3-1-4-10-22/h1-18,25,32-34H,19-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOINZOKSWCQRLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=C(C=C4)OCC5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylation of Phenol: : The synthesis begins with the benzylation of a phenol derivative using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: : This intermediate undergoes a cyclization reaction with 2,3-dichlorobenzoyl chloride in the presence of a base like triethylamine, forming the dibenzo-diazepine core structure.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of reaction conditions to improve yield and purity. Automation and continuous flow processes are employed to enhance efficiency and scalability, maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.
Reduction: : Reduction of the ketone group using reagents like sodium borohydride results in the corresponding alcohol.
Substitution: : Substitution reactions at the aromatic rings can be achieved using electrophilic aromatic substitution (EAS) methods, often employing reagents such as bromine or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituting Agents: : Bromine, nitric acid.
Major Products
Oxidation Products: : Benzylic alcohols and benzoic acids.
Reduction Products: : Corresponding alcohols.
Substitution Products: : Brominated or nitrated aromatic rings.
Scientific Research Applications
11-[4-(Benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has various applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and to study reaction mechanisms.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Explored for its potential as a therapeutic agent in treating neurological disorders.
Industry: : Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors in the brain. It modulates the activity of these receptors, leading to alterations in neuronal signaling pathways. This mechanism is crucial for its potential therapeutic applications in neuropharmacology.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other benzodiazepine derivatives, 11-[4-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibits unique structural features that contribute to its distinct pharmacological profile.
List of Similar Compounds
Diazepam
Clonazepam
Lorazepam
Alprazolam
These compounds share a similar core structure but differ in their substituent groups, resulting in varied pharmacokinetics and pharmacodynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
